molecular formula C9H6ClN3O2 B11814187 3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid

3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B11814187
M. Wt: 223.61 g/mol
InChI Key: JMKQXFPRKZOPTA-UHFFFAOYSA-N
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Description

3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids substituted with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 4H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Coupling: Formation of amides or esters.

Scientific Research Applications

3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, facilitating the formation of coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic or biological functions. Additionally, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
  • 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
  • 4-(2-(4-Methyl-4H-(1,2,4)triazol-3-ylsulfanyl)-acetylamino)-benzoic acid
  • 4-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid

Uniqueness

3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both a chlorine atom and a triazole ring on the benzoic acid scaffold. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

3-chloro-2-(1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C9H6ClN3O2/c10-7-3-1-2-6(9(14)15)8(7)13-4-11-12-5-13/h1-5H,(H,14,15)

InChI Key

JMKQXFPRKZOPTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=NN=C2)C(=O)O

Origin of Product

United States

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